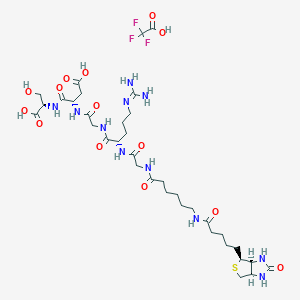

Biotin-LC-GRGDS Trifluoroacetate

Description

Properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H55N11O12S.C2HF3O2/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28;3-2(4,5)1(6)7/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56);(H,6,7)/t18-,19-,20-,21-,22-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWHRXYZGQKUHE-JFRMRGEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56F3N11O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Biotin Lc Grgds Constructs

Solid-Phase Peptide Synthesis (SPPS) of the GRGDS Sequence

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the Gly-Arg-Gly-Asp-Ser (GRGDS) peptide sequence. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.compeptide.com This approach simplifies the purification process as excess reagents and byproducts can be easily washed away by filtration after each reaction step. bachem.com

Fmoc-Based Chemistry for Amino Acid Coupling

The most widely utilized strategy in modern SPPS is the fluorenylmethyloxycarbonyl (Fmoc) based chemistry. springernature.comnih.gov In this approach, the α-amino group of each incoming amino acid is temporarily protected by the Fmoc group. This protecting group is base-labile and is typically removed by treatment with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). researchgate.netuci.edu

The coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound peptide is facilitated by activating agents. Common activating systems include a combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). Alternatively, aminium-based coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used. researchgate.netresearchgate.net The choice of coupling reagent and conditions is critical to ensure efficient amide bond formation and to minimize side reactions. The hydrophobic Fmoc group itself can contribute to the self-assembly of the peptides, which is a factor to consider during synthesis. researchgate.netresearchgate.netrsc.org

Resin Selection and Cleavage Techniques (e.g., Trifluoroacetic Acid Treatment)

The choice of solid support is crucial for a successful synthesis. For the synthesis of a peptide with a C-terminal carboxylic acid, such as GRGDS, resins like Wang resin or 2-chlorotrityl chloride resin are commonly employed. uci.eduwisconsin.edupeptide.com The loading capacity of the resin, which dictates the amount of the initial amino acid that can be attached, is an important parameter to consider. peptide.comnih.gov For longer or more complex peptides, resins with lower substitution levels are often preferred to minimize aggregation. peptide.com

Once the peptide sequence is fully assembled, it must be cleaved from the resin support. This is typically achieved using a strong acid, with Trifluoroacetic Acid (TFA) being the most common choice for Fmoc-based SPPS. peptide.com The cleavage cocktail usually contains scavengers, such as water and triisopropylsilane (TIS), to quench reactive carbocations generated during the removal of side-chain protecting groups and prevent unwanted side reactions. researchgate.netnih.gov For instance, a common cleavage cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 ratio. nih.gov The highly acid-labile trityl-based resins allow for cleavage under milder acidic conditions if needed. peptide.comiris-biotech.de

| Reagent/Component | Purpose in SPPS of GRGDS | Common Examples/Conditions |

| Resin | Solid support for peptide assembly | Wang resin, 2-Chlorotrityl chloride resin |

| Nα-Protecting Group | Temporary protection of the amino terminus | Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Removal of the Fmoc group | 20% Piperidine in DMF |

| Coupling Reagents | Activation of the carboxylic acid for amide bond formation | HBTU/HOBt, DIC/Oxyma |

| Cleavage Cocktail | Release of the peptide from the resin and removal of side-chain protecting groups | Trifluoroacetic Acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Water, 2.5% TIS) |

Biotinylation Methods for LC-GRGDS Conjugation

Following the successful synthesis of the GRGDS peptide, the next critical step is the attachment of the biotin (B1667282) molecule. This process, known as biotinylation, is achieved through a covalent bond, often incorporating a spacer arm to minimize steric hindrance. qyaobio.combiosynth.com

N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine-Reactive Biotinylation

A widely used and efficient method for biotinylating peptides is through the use of N-hydroxysuccinimide (NHS) esters of biotin. nih.govthermofisher.comthermofisher.com These reagents are amine-reactive, meaning they specifically target and react with primary amino groups (-NH2), such as the N-terminal α-amino group of the peptide or the ε-amino group of a lysine residue if present. thermofisher.comthermofisher.com The reaction results in the formation of a stable amide bond. While generally specific, NHS esters can sometimes react with other functional groups under certain conditions. nih.gov The reaction is typically carried out in a non-amine containing buffer at a slightly alkaline pH to ensure the target amine is in its unprotonated, reactive state. thermofisher.com However, by carefully controlling the pH, preferential labeling of the N-terminal α-amino group can be achieved due to its lower pKa compared to the ε-amino group of lysine. thermofisher.com

Strategic Incorporation of the Long Chain (LC) Spacer

The "LC" in Biotin-LC-GRGDS refers to a long-chain spacer arm that separates the biotin molecule from the GRGDS peptide. eurogentec.comanaspec.comkjpep.com The incorporation of a spacer is crucial to overcome potential steric hindrance that could otherwise interfere with the binding of biotin to its high-affinity binding partners, such as avidin (B1170675) or streptavidin. qyaobio.combiosynth.com A commonly used spacer is 6-aminohexanoic acid (also known as aminocaproic acid or Ahx). biosynth.comeurogentec.com This spacer provides flexibility and distance, ensuring that the biotin moiety is accessible for interaction. The spacer can be incorporated either by using a pre-functionalized biotin-LC-NHS ester during the biotinylation step or by adding the spacer to the peptide on the resin before biotinylation. nih.gov The use of spacers like polyethylene (B3416737) glycol (PEG) can also enhance the solubility of the final conjugate. qyaobio.compepdd.com

| Biotinylation Component | Function | Common Reagent/Structure |

| Biotin Activating Group | Facilitates reaction with peptide's primary amines | N-Hydroxysuccinimide (NHS) ester |

| Target Functional Group | Site of biotin attachment on the peptide | N-terminal α-amino group |

| Spacer Arm (LC) | Reduces steric hindrance and improves biotin accessibility | 6-aminohexanoic acid (Ahx) |

| Reaction Buffer | Provides the optimal environment for the conjugation reaction | Phosphate buffer (pH ~7.4) |

Purification and Characterization of Biotin-LC-GRGDS Peptides

After synthesis and biotinylation, the crude peptide product is a mixture containing the desired molecule, truncated or incomplete sequences, and byproducts from the cleavage and biotinylation reactions. Therefore, rigorous purification is essential to isolate the Biotin-LC-GRGDS Trifluoroacetate (B77799). The primary method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netwisconsin.edu This technique separates molecules based on their hydrophobicity, allowing for the isolation of the target peptide with high purity.

Following purification, the identity and purity of the final product must be confirmed through various analytical techniques. Mass spectrometry is a fundamental tool used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized and that the biotin-LC moiety has been successfully conjugated. nih.govnih.gov The mass of the biotin-LC group will result in a specific mass shift that can be precisely measured. researchgate.net Further characterization can be achieved using techniques like amino acid analysis to confirm the amino acid composition of the peptide. The purified biotinylated peptide can be stored for future use, often as a lyophilized powder. The high affinity of the biotin tag for streptavidin or avidin can also be exploited for purification purposes using affinity chromatography. nih.govsigmaaldrich.com

| Analytical Technique | Purpose in Characterization | Expected Outcome for Biotin-LC-GRGDS |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and purity assessment | A single, sharp peak corresponding to the pure product |

| Mass Spectrometry (MS) | Molecular weight determination and sequence verification | A molecular weight consistent with the calculated mass of Biotin-LC-GRGDS |

| Amino Acid Analysis | Confirmation of amino acid composition and quantification | Ratios of Gly, Arg, Asp, and Ser consistent with the GRGDS sequence |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the definitive method for determining the purity of Biotin-LC-GRGDS Trifluoroacetate. This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from the biotinylation reaction.

Table 1: HPLC Purity Specifications for Biotin-LC-GRGDS

| Parameter | Specification | Source |

|---|---|---|

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | anaspec.com |

| Purity Determination | Peak Area Integration | anaspec.comkjpep.com |

Mass Spectrometry Techniques (e.g., MALDI-TOF, LC/MS-TOF, ESI-MS) for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the identity and structural integrity of Biotin-LC-GRGDS Trifluoroacetate. It provides a precise measurement of the compound's molecular mass, which must match the theoretically calculated value based on its atomic composition.

The molecular formula for the Biotin-LC-GRGDS peptide is C₃₃H₅₅N₁₁O₁₂S, corresponding to a molecular mass of approximately 829.9 g/mol . anaspec.comcosmobio.co.jp Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. In these methods, the peptide is ionized and its mass-to-charge (m/z) ratio is measured. The detection of a primary ion peak corresponding to the expected molecular weight confirms the successful synthesis and biotinylation of the GRGDS peptide.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a particularly powerful hyphenated technique that combines the separation capabilities of HPLC with the detection specificity of MS. nih.gov This allows for the simultaneous assessment of purity and molecular identity in a single analysis. The covalent attachment of the biotin moiety to the peptide results in a distinct mass shift that is readily detectable, confirming that the modification has occurred. researchgate.net

Table 2: Molecular Identity of Biotin-LC-GRGDS

| Identifier | Detail | Source |

|---|---|---|

| Sequence (Three Letter Code) | Biotin-LC-Gly-Arg-Gly-Asp-Ser-OH | anaspec.com |

| Molecular Formula | C₃₃H₅₅N₁₁O₁₂S | anaspec.comcosmobio.co.jp |

| Molecular Mass | 829.9 g/mol | anaspec.comcosmobio.co.jp |

Molecular and Cellular Mechanisms of Action in in Vitro and Ex Vivo Research Models

Integrin Receptor Recognition and Binding Characteristics

The GRGDS sequence acts as a recognition motif for several members of the integrin family, which are heterodimeric transmembrane proteins composed of α and β subunits. nih.govnih.gov These receptors are pivotal in mediating cell-matrix adhesion and signaling. nih.govcardiff.ac.uk

The RGD motif is a principal binding domain found in ECM proteins like fibronectin and vitronectin. nih.govbiorxiv.orgrupress.org The linear GRGDS peptide is recognized by multiple integrin subtypes, including α5β1, αvβ3, and αvβ5. nih.govacs.org However, its affinity and specificity can be lower compared to more complex cyclic RGD peptides or native ECM proteins. biorxiv.orgresearchgate.netcore.ac.uk The α5β1 integrin, a key receptor for fibronectin, specifically recognizes the RGD sequence, and this interaction is crucial for cell attachment and signaling. nih.govrupress.orgnih.gov While the GRGDS sequence can bind to several integrins, its interaction with α5β1 is a well-documented and significant pathway for its biological effects. acs.orgnih.gov The specificity is not absolute, as the linear RGD sequence is known to bind generically to multiple integrin subtypes. biorxiv.org The amino acids flanking the RGD core can influence binding affinity and selectivity for different integrin heterodimers. nih.govacs.org

The binding affinity of RGD-containing peptides to integrins can be quantified using various biochemical assays, such as ELISA-based competition assays and surface plasmon resonance (SPR). These analyses determine parameters like the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which indicate the strength of the interaction.

Studies comparing different RGD peptides reveal that linear GRGDS generally exhibits lower affinity than conformationally constrained cyclic RGD peptides or more complex structures like knottin-RGD peptides. acs.orgresearchgate.netcore.ac.uk For instance, competitive ELISA assays have been used to determine the IC50 values of various peptides for different integrins. acs.org While specific kinetic data for Biotin-LC-GRGDS Trifluoroacetate (B77799) is not detailed in the provided results, the data for the parent GRGDS peptide and related molecules illustrate its binding characteristics. For example, the linear GRGDS peptide has an IC50 value greater than 10 μM for the α5β1 integrin, significantly higher than more affine bicyclic RGD peptides which can have IC50 values in the nanomolar range. researchgate.netcore.ac.uk Similarly, the affinity of GRGDS for αvβ3 is also in the micromolar range. acs.org

Table 1: Comparative Binding Affinities of RGD Peptides to Integrins

| Peptide | Integrin Target | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| Linear GRGDS | α5β1 | >10 μM | researchgate.netcore.ac.uk |

| Linear GRGDS | αvβ3 | 140.5 μM | acs.org |

| Linear GRGDS | αvβ5 | >1000 μM | acs.org |

| cyclo[RGDfK] | αvβ3 | 0.13 μM | acs.org |

| Knottin-RGD | αvβ3 | 0.0011 μM | acs.org |

| Bicyclic RGD Peptide (CT3RGDCT3AYJCT3) | α5β1 | 90 nM | researchgate.netcore.ac.uk |

Modulation of Cell Adhesion and Spreading Dynamics

By competitively binding to integrins, Biotin-LC-GRGDS can inhibit the attachment of cells to ECM-coated surfaces or, when immobilized on a substrate, can promote cell adhesion. eurogentec.comanaspec.comberkeley.edu

The attachment of cells to surfaces functionalized with RGD peptides can be quantified by measuring the number of adherent cells or the total cell area covered over time. berkeley.edunih.gov Techniques such as force spectroscopy using an Atomic Force Microscope (AFM) can measure the detachment forces of single cells, providing a quantitative measure of adhesion strength. nih.gov On surfaces where GRGDS is immobilized, it acts as a synthetic ECM, promoting cell attachment. berkeley.eduresearchgate.net Conversely, when introduced in solution, the GRGDS peptide competitively inhibits cell attachment to substrates coated with RGD-containing proteins like fibronectin or vitronectin. anaspec.comresearchgate.net Studies have shown that RGD-functionalized surfaces can significantly enhance cell adhesion compared to non-functionalized controls. berkeley.edunih.gov For example, the cell adhesion ratio, defined as the ratio of surfaces with attached cells to the total number of surfaces, can be used to quantify this effect. berkeley.edu

Upon adhering to a substrate via integrin-RGD interactions, cells typically undergo morphological changes, including spreading and the formation of a defined cytoskeleton. biorxiv.orgberkeley.edu The presence of GRGDS peptides on a surface can induce rapid cell spreading. biorxiv.org This process involves the clustering of integrins and the recruitment of cytoskeletal proteins to form focal adhesions, which are crucial for cell adhesion and signaling. cardiff.ac.ukberkeley.edu The extent of cell spreading can be analyzed by measuring the projected cell area and circularity using microscopy and image analysis software. acs.org Soluble GRGDS peptides can cause spread cells to round up and detach from the matrix by disrupting the established integrin-ECM connections. eurogentec.comanaspec.comwatsonbio.com In contrast, human adipose-derived stem cells in 3D matrices decorated with high-affinity RGD peptides showed significant spreading within 24 hours. biorxiv.org

Influence on Cell Migration and Invasion Processes in Controlled Environments

Cell migration is a dynamic process involving the continuous formation and disassembly of adhesive contacts with the ECM. cardiff.ac.uknih.gov The RGD-integrin interaction is central to this process. nih.govnih.gov By modulating cell adhesion, GRGDS peptides can significantly influence cell migration and invasion. researchgate.netfrontiersin.org

In controlled in vitro environments, such as Boyden chamber assays or 2D migration assays, the addition of soluble GRGDS peptide has been shown to inhibit the migration of various cell types, including cancer cells. researchgate.netfrontiersin.org This inhibition occurs because the peptide occupies the integrin binding sites, preventing cells from effectively gripping the ECM to generate the traction forces needed for movement. researchgate.net For example, RGD peptides have been shown to inhibit the migration of human lens epithelial cells on fibronectin- and laminin-coated surfaces. researchgate.net In studies with glioblastoma and melanoma cell lines, hydrogels functionalized with RGD peptides were shown to modulate cell migration, with the effect being cell-type specific. frontiersin.org For instance, RGD-functionalized hydrogels stimulated the migration of glioma cells but not melanoma cells. frontiersin.org This highlights the context-dependent nature of RGD-mediated effects on cell motility. nih.govfrontiersin.org

Role in Regulating Specific Cell Fate Pathways

The GRGDS sequence at the core of Biotin-LC-GRGDS trifluoroacetate plays a crucial role in influencing fundamental cellular processes such as proliferation, viability, and programmed cell death (apoptosis). By interacting with cell surface receptors, this peptide can trigger intracellular signaling cascades that determine the fate of the cell.

Effects on Cell Proliferation and Viability in Research Models

In various research models, peptides containing the RGD sequence have been shown to modulate cell proliferation and viability, often in a cell-type and context-dependent manner. For instance, co-assembling hydrogels presenting the RGDS motif have been observed to significantly affect the attachment, spreading, and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov The presentation of the RGDS ligand on these materials specifically increased HUVEC attachment, spreading, and growth. nih.gov This suggests that by providing a recognizable adhesion signal, Biotin-LC-GRGDS trifluoroacetate can support cell proliferation in environments that might otherwise be non-permissive.

Conversely, the inhibitory effects of RGD-containing peptides on cell adhesion can indirectly impact cell proliferation and viability. When these peptides are in solution, they can compete with ECM proteins for binding to integrins, leading to cell detachment and potentially inhibiting proliferation. For example, studies have shown that while surface-bound RGD peptides promote endothelial cell binding, soluble forms can lead to significant cell detachment over time, which would negatively affect cell proliferation. nih.gov

| Research Model | Effect of RGDS-presenting material | Outcome on Cell Proliferation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Co-assembling hydrogels with RGDS-Q11 | Increased cell attachment, spreading, and growth nih.gov |

Induction of Apoptosis and Associated Intracellular Signaling (e.g., Caspase Activation)

A compelling area of research is the ability of RGD-containing peptides to induce apoptosis. Studies have revealed that these peptides can trigger programmed cell death through direct interaction with intracellular components. nih.gov It has been reported that RGD-containing peptides can enter cells and directly induce the autoprocessing and enzymatic activity of procaspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This activation of caspase-3 is a critical step that leads to the dismantling of the cell.

The pro-apoptotic activity of RGD peptides can be harnessed in therapeutic strategies. For example, pretargeting with RGD-equipped avidin (B1170675), which can bind to biotinylated molecules like Biotin-LC-GRGDS trifluoroacetate, has been shown to enhance the apoptosis-inducing activity of agents like TNFα-related apoptosis-inducing ligand (TRAIL). nih.govresearchgate.net In some contexts, RGD peptides have been shown to reverse the effects of factors that would otherwise lead to apoptosis. For instance, in retinal microvascular endothelial cells, exogenous RGDS was found to significantly reduce caspase-3 activity that was induced by advanced glycation end-products. researchgate.net

| Cell Line/Model | Treatment | Effect on Caspase-3 Activity |

| CA20948 Cells | Incubation with 111In-RGD-DTPA-octreotate | Increased caspase-3 activity compared to controls researchgate.net |

| Jurkat T-cells | Treatment with RGD-containing peptides | Direct induction of procaspase-3 autoprocessing and enzymatic activity nih.gov |

| Retinal Microvascular Endothelial Cells | Culture on advanced glycation end-product modified fibronectin with exogenous RGDS | Significant reduction in caspase-3 activity researchgate.net |

Impact on Extracellular Matrix Mimicry and Cell-Matrix Interactions

The primary mechanism of action for Biotin-LC-GRGDS trifluoroacetate is its ability to mimic the adhesive domains of ECM proteins, thereby influencing cell-matrix interactions. This property is exploited in various experimental systems to control the cellular microenvironment and study the dynamics of cell adhesion.

Design of Defined Microenvironments for Cell Culture

The biotin (B1667282) moiety of Biotin-LC-GRGDS trifluoroacetate allows for its easy incorporation into various biomaterials to create defined microenvironments for cell culture. By coupling with streptavidin-functionalized surfaces or hydrogels, researchers can precisely control the density and spatial presentation of the RGD ligand. This is particularly useful in the development of 3D cell culture models that more accurately reflect the in vivo environment. nih.govnih.gov

For example, acrylamide-based hydrogels can be functionalized with streptavidin to bind biotinylated proteins and peptides, including those with the RGD sequence. nih.gov This allows for the creation of patterned surfaces that can direct cell attachment and growth. nih.gov Similarly, polyethylene (B3416737) glycol (PEG) hydrogels, which are inherently bio-inert, can be modified with biotinylated RGD peptides to promote cell adhesion and tissue formation. This approach is valuable for creating biomimetic scaffolds for tissue engineering.

The use of Biotin-LC-GRGDS trifluoroacetate in hydrogel systems allows for the creation of xeno-free, defined functional matrices that can serve as alternatives to animal-derived materials like Matrigel® and collagen. thewellbio.com These defined systems enhance cell proliferation and cell-matrix interactions in a controlled manner. thewellbio.com

Interference with Endogenous Integrin-Ligand Binding in Experimental Systems

In soluble form, Biotin-LC-GRGDS trifluoroacetate can act as a competitive inhibitor of the binding between cells and ECM proteins like fibronectin. nih.gov The GRGDS peptide competes with the RGD motif in fibronectin for binding to integrin receptors on the cell surface. researchgate.net This interference can lead to the detachment of cells from their substrate and the dissociation of focal adhesion proteins like alpha-actinin (B1170191) and vinculin from adhesion plaques. nih.gov

This competitive inhibition is a powerful tool for studying the role of integrin-mediated adhesion in various cellular processes. For instance, the addition of GRGDS peptide to smooth muscle cells has been shown to inhibit their adhesion to fibronectin in a concentration-dependent manner. researchgate.net

| Concentration of GRGDS Peptide | Cell Adhesion (% of control) |

| 0 µg/ml | 100% researchgate.net |

| 10 µg/ml | ~80% researchgate.net |

| 50 µg/ml | ~50% researchgate.net |

| 100 µg/ml | ~30% researchgate.net |

| 500 µg/ml | ~20% researchgate.net |

| (Data derived from a study on smooth muscle cell adhesion to fibronectin) researchgate.net |

This inhibitory effect is central to the peptide's use in research to probe the mechanics of cell adhesion and migration. nih.gov By controlling the level of integrin engagement, researchers can gain insights into the signaling pathways that are activated upon cell-matrix interaction.

Applications in Advanced Research Models and Methodologies

Engineering of Biomaterial Surfaces and Scaffolds for Cell Culture

The ability to control how cells interact with artificial surfaces is crucial for cell culture and tissue engineering. Biotin-LC-GRGDS Trifluoroacetate (B77799) offers a straightforward and effective method for creating bioactive surfaces that can direct cell behavior.

Researchers can readily functionalize various substrates, such as glass or polystyrene, by first coating them with streptavidin. Subsequent incubation with Biotin-LC-GRGDS Trifluoroacetate results in the immobilization of the RGD peptide onto the surface via the high-affinity biotin-streptavidin bond. This creates a surface that presents the cell-adhesive RGD sequence in a controlled manner.

Studies have demonstrated that surfaces functionalized with RGD peptides can significantly enhance cell adhesion, spreading, and proliferation for various cell types. nih.govsogang.ac.kr The spatial arrangement and density of the immobilized RGD motifs can be precisely controlled, allowing for the investigation of how these parameters influence cellular responses. For instance, creating nanopatterned surfaces with varying RGD spacing has been shown to directly impact focal adhesion formation and cytoskeletal organization. sogang.ac.krnih.gov

| Cell Line | Substrate | Observation | Reference |

| PC12, HeLa, HEK293T | Gold surfaces with RGD nanopillar arrays | Enhanced cellular attachment, spreading, and proliferation | nih.govsogang.ac.kr |

| Endothelial Cells | Polymer surfaces with biotinylated fibronectin and streptavidin | Increased focal adhesion density |

The culture of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), requires specific microenvironments that support self-renewal and prevent spontaneous differentiation. Biotin-LC-GRGDS Trifluoroacetate has been utilized to create fully defined, xeno-free culture systems for these sensitive cells. By immobilizing the RGD peptide on culture surfaces, researchers can mimic the natural extracellular matrix and provide the necessary adhesive cues for hPSC attachment and growth. nih.gov

In some protocols, Biotin-LC-GRGDS is used in conjunction with other immobilized factors to create a more complex and supportive microenvironment. This approach avoids the use of undefined animal-derived matrices, leading to more reproducible and clinically relevant culture conditions.

Three-dimensional (3D) hydrogels are increasingly used to create more physiologically relevant cell culture models and for tissue engineering applications. The incorporation of bioactive signals like the RGD sequence is critical for cell survival and function within these scaffolds. Biotin-LC-GRGDS Trifluoroacetate can be integrated into hydrogel matrices, such as those made from alginate or hyaluronic acid, that have been modified to contain streptavidin. nih.govnih.gov

This strategy allows for the precise incorporation of cell-adhesive ligands throughout the 3D structure of the hydrogel. Studies have shown that the presence of RGD within these hydrogels promotes cell adhesion, migration, and in some cases, directs the differentiation of stem cells. For example, encapsulating hPSCs in RGD-modified alginate hydrogels has been shown to improve the development of retinal tissues. nih.gov Similarly, pre-culturing mesenchymal stem cells in RGD-modified hyaluronic acid hydrogels can improve their resilience. nih.gov

| Hydrogel Material | Cell Type | Key Finding | Reference |

| RGD-Alginate | Human Pluripotent Stem Cells (hPSCs) | Enhanced development of retinal tissue | nih.gov |

| RGD-Modified Hyaluronic Acid | Mesenchymal Stem Cells (MSCs) | Increased cell spreading and growth factor secretion | nih.gov |

| RGD-Peptide Hydrogel | Human Amniotic Mesenchymal Stem Cells (hAMSCs) | Promoted cell adhesion and secretion of growth factors | frontiersin.org |

Development of Targeted Molecular Probes and Delivery Platforms (Preclinical/In Vitro)

The specificity of both the RGD peptide for integrins and biotin (B1667282) for streptavidin makes Biotin-LC-GRGDS Trifluoroacetate a powerful component in the design of targeted molecular tools for preclinical and in vitro research.

The robust interaction between biotin and streptavidin is widely exploited for the detection and purification of proteins. Biotin-LC-GRGDS Trifluoroacetate can be used as a molecular probe to identify and isolate integrin-binding proteins from complex biological samples. nih.gov For instance, the peptide can be incubated with cell lysates, and the resulting peptide-protein complexes can be captured on a solid support coated with streptavidin, such as magnetic beads or chromatography resins. This affinity-based "pull-down" assay allows for the specific enrichment and subsequent identification of proteins that interact with the RGD sequence.

Furthermore, by conjugating a fluorescent marker to streptavidin, the biotinylated peptide can be used to visualize the localization of integrin receptors on the cell surface through microscopy. This enables detailed studies of receptor clustering and trafficking in response to various stimuli.

In the field of drug delivery and nanomedicine, targeting therapeutic or imaging agents to specific cells is a major goal. The overexpression of certain integrins on the surface of cancer cells and angiogenic blood vessels makes the RGD peptide an attractive targeting ligand. Biotin-LC-GRGDS Trifluoroacetate provides a convenient method for functionalizing nanocarriers, such as lipid nanoparticles (LNPs), for targeted delivery in research settings. researchgate.net

The general strategy involves incorporating a biotinylated lipid into the formulation of the LNP. These biotin-presenting nanoparticles can then be decorated with streptavidin, followed by the addition of Biotin-LC-GRGDS Trifluoroacetate. The resulting nanocarrier displays the RGD peptide on its surface, which can then mediate binding to and uptake by integrin-expressing cells. This targeted approach is being explored in preclinical in vitro studies to enhance the delivery of therapeutic payloads to cancer cells while minimizing off-target effects. nih.gov

Design of Biotinylated Peptides for Receptor-Mediated Internalization Studies

Biotin-LC-GRGDS Trifluoroacetate is a quintessential example of a biotinylated peptide designed for studying receptor-mediated internalization. The core of this peptide is the Arg-Gly-Asp-Ser (RGDS) sequence, which is a well-established recognition motif for integrin receptors on the cell surface. watsonbio.comanaspec.com The addition of a biotin molecule via a long-chain (LC) spacer, 6-aminohexanoate, provides a versatile tag for detection and quantification without significantly hindering the peptide's binding to its target receptor. watsonbio.comanaspec.com

The process of receptor-mediated endocytosis is a critical cellular mechanism for the uptake of various molecules. By tagging the GRGDS peptide with biotin, researchers can effectively track its journey from the cell surface into the intracellular environment. This is often achieved by using avidin (B1170675) or streptavidin conjugates, which bind to biotin with high affinity and can be labeled with fluorescent markers or enzymes for visualization and analysis. nih.gov The study of how these biotinylated peptides are internalized provides valuable insights into the dynamics of integrin trafficking and the cellular pathways involved in this process, such as clathrin-mediated or caveolae-dependent endocytosis. nih.gov

A key advantage of using biotinylated peptides like Biotin-LC-GRGDS is the ability to perform these studies in living cells, offering a more accurate representation of the biological processes compared to experiments conducted on cell lysates. nih.gov This in-vivo approach allows for the investigation of transient and location-specific interactions that are crucial for signal transduction pathways. nih.gov

High-Throughput Screening and Ligand Discovery Platforms

The unique properties of Biotin-LC-GRGDS Trifluoroacetate make it a valuable tool in high-throughput screening (HTS) and ligand discovery platforms, particularly for identifying and optimizing molecules that target integrin receptors.

Application in DNA Display and Phage Display Systems for Peptide Ligand Selection

Phage display is a powerful technique used to discover novel peptide ligands for a variety of targets. In this method, a library of peptides is expressed on the surface of bacteriophages. Biotin-LC-GRGDS can be used as a competitor or a positive control in the selection process for new integrin-binding peptides. For instance, a phage library can be panned against a target protein, and the bound phages can be eluted and amplified. By including Biotin-LC-GRGDS in the screening process, researchers can select for phages that display peptides with higher affinity for the target than the known RGD sequence.

Furthermore, the biotin tag itself is a crucial component in many phage display selection strategies. Biotinylated antigens can be immobilized on streptavidin-coated surfaces, ensuring a controlled orientation and presentation of the target to the phage library. researchgate.net This method avoids the potential denaturation of the antigen that can occur with passive adsorption to plastic surfaces. researchgate.net The streptavidin-biotin system's high affinity and specificity are routinely exploited for the detection, localization, and purification of macromolecules in these display technologies. nih.gov

Combinatorial Library Screening for Optimized Integrin-Binding Sequences

Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the synthesis and screening of vast libraries of compounds to identify lead candidates. Biotin-LC-GRGDS serves as a foundational structure for creating and screening combinatorial libraries aimed at discovering more potent and selective integrin ligands.

Starting with the core GRGDS sequence, researchers can systematically substitute amino acids at various positions to generate a library of related peptides. The biotin tag facilitates the screening of these libraries. For example, the biotinylated peptides can be immobilized on a streptavidin-coated plate, and their binding to purified integrin receptors or whole cells can be assessed in a high-throughput manner. This allows for the rapid identification of sequences with improved binding affinity or selectivity for specific integrin subtypes. Studies have successfully used phage display libraries to identify RGD-containing peptides with enhanced binding to α5β1 integrin. nih.gov One such study found that a cyclic peptide, GACRGDCLGA, was significantly more potent than linear RGD peptides in inhibiting cell adhesion. nih.gov

Advanced Cell Biology and Biochemical Assays

Biotin-LC-GRGDS Trifluoroacetate is instrumental in a range of advanced cell biology and biochemical assays, providing a means to visualize and quantify cellular processes with high specificity.

Live-Cell Imaging and Tracking of Biotinylated Peptide Internalization

Live-cell imaging techniques allow for the real-time observation of dynamic cellular events. When Biotin-LC-GRGDS is introduced to living cells, its internalization via integrin receptors can be tracked by labeling it with a fluorescently tagged streptavidin. This approach enables researchers to visualize the entire process, from the initial binding of the peptide to the cell surface to its endocytosis and subsequent trafficking within the cell. biorxiv.org

Advanced microscopy techniques, such as total internal reflection fluorescence (TIRF) microscopy, can be employed to specifically visualize events occurring at the cell-substrate interface, providing high-resolution data on the dynamics of particle internalization. biorxiv.org Deep learning-based methods are also being developed to accurately track single cells and their lineage in live-cell imaging experiments, further enhancing the analytical power of these studies. biorxiv.org By tracking the movement of the fluorescently labeled peptide, researchers can gain quantitative insights into the kinetics and pathways of integrin-mediated endocytosis.

Immunofluorescent Staining for Protein Expression and Localization

Immunofluorescent staining is a widely used technique to visualize the expression and subcellular localization of specific proteins. Biotin-LC-GRGDS can be used in conjunction with this method to study the co-localization of integrin receptors with other cellular components.

Flow Cytometry for Cell Adhesion and Internalization Quantification

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. When applied to the study of Biotin-LC-GRGDS, it allows for precise quantification of peptide binding to cell surfaces (adhesion) and its subsequent uptake into the cell (internalization).

The methodology leverages the biotin tag for detection. Cells are incubated with Biotin-LC-GRGDS Trifluoroacetate, allowing the GRGDS sequence to bind to its target integrin receptors on the cell membrane. To quantify this binding, a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-PE) is added. The high affinity of streptavidin for biotin ensures a stable and specific tag. The fluorescence intensity of individual cells, measured by the flow cytometer, is directly proportional to the amount of peptide bound to the cell surface.

To specifically quantify internalization, a two-step process is often employed. After incubation with the biotinylated peptide, any peptide remaining bound to the cell surface is removed, typically through a brief treatment with a mild protease like trypsin. nih.gov The cells are then fixed, permeabilized, and stained with the fluorescent streptavidin conjugate. The resulting fluorescence signal corresponds only to the peptide that has been internalized by the cells. nih.gov Comparing the fluorescence of treated versus untreated cells allows for a quantitative measure of uptake. nih.gov

Furthermore, the specificity of the interaction can be confirmed through competitive binding assays. In these experiments, cells are co-incubated with Biotin-LC-GRGDS and an excess of an unlabeled competitor, such as the free GRGDS peptide. A significant reduction in fluorescence intensity indicates that the biotinylated peptide binds specifically to the target receptor. researchgate.net This approach is crucial for validating that the observed binding is due to the intended integrin-RGD interaction. researchgate.netnih.gov

Table 1: Representative Data from a Flow Cytometry Competitive Binding Assay This table illustrates typical results from an experiment designed to assess the binding specificity of Biotin-LC-GRGDS to integrin-expressing cells (e.g., U87MG glioblastoma cells) using flow cytometry. The data is hypothetical but representative of findings in published research. researchgate.net

| Condition | Description | Mean Fluorescence Intensity (MFI) | Percent Inhibition (%) |

| 1 | Cells + Biotin-LC-GRGDS | 850 | 0% (Reference) |

| 2 | Cells + Biotin-LC-GRGDS + Unlabeled c(RGDyK) (competitor) | 120 | 85.9% |

| 3 | Cells + Biotin-LC-GRGES (inactive control peptide) | 55 | - |

| 4 | Untreated Cells (background) | 50 | - |

Biosensing and Binding Assays (e.g., Surface Plasmon Resonance, Bio-Layer Interferometry)

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free, real-time optical techniques used to study biomolecular interactions. sartorius.comnih.govbioradiations.com These methods are ideal for characterizing the binding kinetics and affinity between Biotin-LC-GRGDS and its target receptors, such as purified integrins.

In a typical assay setup for both SPR and BLI, a biosensor chip coated with streptavidin is used. sartorius.comgatorbio.com A solution containing Biotin-LC-GRGDS Trifluoroacetate is passed over the sensor surface, allowing the peptide to be captured and stably immobilized via the high-affinity biotin-streptavidin interaction. nih.govnih.gov This creates a functionalized surface presenting the GRGDS ligand for interaction studies. The long chain (LC) spacer is particularly important in this context, as it extends the RGD motif away from the sensor surface, ensuring it is accessible for binding to its protein partner and reducing potential steric hindrance. bohrium.comresearchgate.net

Once the peptide is immobilized, a solution containing the analyte (e.g., a purified, soluble integrin ectodomain) is flowed over the surface. researchgate.net The binding of the integrin to the immobilized GRGDS peptide causes a change in the refractive index (in SPR) or the interference pattern of reflected light (in BLI) at the sensor surface. bioradiations.comnih.gov This change is recorded in real-time as a sensorgram, which plots the response signal against time.

The sensorgram provides detailed kinetic information:

Association Phase: During analyte injection, the curve rises as the integrin binds to the immobilized peptide. The rate of this rise is used to calculate the association rate constant (kₐ or kₒₙ). bioradiations.com

Dissociation Phase: When the analyte solution is replaced with a buffer, the curve declines as the integrin-peptide complex dissociates. The rate of this decay is used to determine the dissociation rate constant (kₔ or kₒff). bioradiations.com

From these rate constants, the equilibrium dissociation constant (Kₐ), a measure of binding affinity, is calculated as the ratio of kₔ to kₐ (Kₐ = kₔ/kₐ). A lower Kₐ value signifies a higher binding affinity. These techniques allow for a precise, quantitative comparison of how different integrin subtypes interact with the GRGDS sequence. researchgate.netharvard.edu

Table 2: Representative Binding Kinetics of RGD Peptides to Purified Integrins via BLI/SPR This table presents typical kinetic and affinity constants for the interaction between RGD-containing ligands and different integrin receptors, as determined by biosensing assays. The values are representative of data found in scientific literature and demonstrate the type of quantitative results obtained from these methods. researchgate.netharvard.edu

| Ligand | Analyte (Integrin) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₐ) (nM) |

| Biotin-LC-GRGDS | αvβ3 | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Biotin-LC-GRGDS | αvβ5 | 9.8 x 10⁴ | 8.5 x 10⁻⁴ | 8.7 |

| Biotin-LC-GRGDS | α5β1 | 4.2 x 10⁴ | 1.1 x 10⁻³ | 26.2 |

Analytical Techniques for Investigating Biotin Lc Grgds Conjugates in Biological Research Systems

Spectroscopic Methods for Conjugate Detection and Quantification

Spectroscopic techniques are fundamental for the initial characterization of Biotin-LC-GRGDS conjugates, providing essential data on concentration and structural conformation, which are prerequisites for further biological assays.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely accessible and non-destructive method for determining the concentration of peptides in solution. springernature.comnih.gov The principle of this technique is based on the Beer-Lambert law, which correlates the absorbance of light at a specific wavelength with the concentration of the absorbing species. mabion.eu For peptides like Biotin-LC-GRGDS, the primary chromophores that absorb UV light are the aromatic amino acid residues, if present, and the peptide bonds themselves at lower wavelengths (around 190-220 nm). mabion.euthermofisher.com

While the core GRGDS sequence lacks strongly absorbing aromatic amino acids, the peptide bonds contribute to a characteristic absorbance in the far-UV region. However, assays are often designed to measure absorbance at higher wavelengths to avoid interference from other components in biological buffers. For instance, in studies involving RGD-functionalized hydrogels, the release of the peptide into a medium was quantified by measuring absorbance at 258 nm. rsc.org It is important to note that biotin (B1667282) itself does not exhibit significant UV absorbance above 210 nm, meaning the peptide portion is primarily responsible for the signal. nih.gov For accurate quantification, a calibration curve is typically constructed using known concentrations of the peptide. nih.gov

Table 1: Parameters for UV-Vis Spectrophotometric Analysis of Peptides

| Parameter | Description | Typical Value/Range | Reference |

| Wavelength (λ) | Wavelength at which absorbance is measured. | 210-280 nm | thermofisher.comrsc.orgnih.gov |

| Path Length (l) | The width of the cuvette containing the sample. | 1 cm (standard) | mabion.eu |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Dependent on peptide sequence. | mabion.eu |

| Concentration Range | The range of concentrations over which the Beer-Lambert law is linear. | e.g., 4-16 µg/mL for biotin determination | nih.gov |

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in various environments. nih.govnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a fingerprint of the peptide's secondary structure, indicating the presence of α-helices, β-sheets, turns, or random coil conformations. nih.govresearchgate.net

For Biotin-LC-GRGDS, CD analysis is crucial for understanding how the peptide folds in solution or upon binding to its integrin target. For example, studies on peptides containing the RGDS sequence have used CD to characterize their conformation. In one study, various RGD-modified self-assembling peptides were analyzed, revealing that the position of the RGDS sequence influenced whether the peptide adopted a β-sheet or a random coil structure. nih.gov The general RGDS sequence is known to favor a turn structure at the glycine (B1666218) residue. nih.gov CD measurements are typically performed in the far-UV region (190-250 nm), and spectra are recorded at different temperatures or in the presence of ligands or lipids to assess conformational stability and changes upon interaction. rsc.orgresearchgate.netnih.gov

Table 2: Typical Experimental Conditions for CD Spectroscopy of RGD Peptides

| Parameter | Description | Example Value | Reference |

| Wavelength Range | The range of UV light scanned. | 195-260 nm | rsc.org |

| Peptide Concentration | Concentration of the peptide sample. | 100 µM | nih.gov |

| Cell Path Length | The optical path length of the cuvette. | 0.1 cm or 1 mm | rsc.orgnih.gov |

| Temperature | Temperature at which measurements are taken. | 0°C, 25°C, 70°C | researchgate.net |

| Solvent/Buffer | The solution in which the peptide is dissolved. | Aqueous solution, often with added salts (e.g., NaCl) | nih.gov |

Advanced Microscopy Techniques for Cellular and Material Analysis

Microscopy techniques are indispensable for visualizing the effects and localization of Biotin-LC-GRGDS at the cellular and subcellular levels, providing spatial and dynamic information that spectroscopic methods cannot.

Fluorescence Microscopy for Localization and Dynamics Studies

Fluorescence microscopy is a key technique for studying the cellular uptake, trafficking, and localization of biotinylated RGD peptides. springernature.com To be visualized, the Biotin-LC-GRGDS conjugate is typically linked to a fluorescent probe, or more commonly, its binding is detected using a fluorescently-labeled avidin (B1170675) or streptavidin molecule. This allows researchers to track the peptide's journey into the cell in real-time. nih.govresearchgate.net

Studies using fluorescently labeled RGD peptides have demonstrated specific, integrin-mediated uptake into cells. nih.govnih.gov For instance, researchers have incubated tumor cells with fluorescent RGD conjugates and observed their accumulation in the perinuclear region, indicative of receptor-mediated endocytosis. nih.gov Co-localization experiments, where the fluorescent peptide is imaged alongside fluorescent markers for specific organelles like lysosomes or the nucleus, can further elucidate the peptide's intracellular fate. nih.govresearchgate.net Confocal microscopy, in particular, offers high-resolution optical sectioning, enabling the construction of 3D images of the peptide's distribution within the cell. springernature.comresearchgate.net

Table 3: Findings from Fluorescence Microscopy Studies of RGD Peptides

| Observation | Experimental Detail | Cell Line | Reference |

| Receptor-mediated endocytosis | Incubation with Cy5.5-labeled RGD peptide for 30 min at 37°C. | U87MG (glioblastoma) | nih.gov |

| Unspecific, fluid-phase uptake | Incubation with a fluorescent monomeric RGD peptide for 10 min. | M21 and M21L | nih.gov |

| Colocalization with lysosomes | Cells counterstained with LysoTracker Green. | A549, H460, LO2 | researchgate.net |

| Inhibition of binding | Cell-associated fluorescence absent in the presence of a blocking dose of non-fluorescent RGD. | U87MG (glioblastoma) | nih.gov |

Scanning Electron Microscopy (SEM) for Surface and Cell Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of surface topography, making it an excellent tool for investigating changes in cell morphology induced by Biotin-LC-GRGDS. The GRGDS peptide is known to interfere with cell adhesion by competing with ECM proteins for integrin binding, which can lead to significant changes in cell shape, such as rounding and detachment. anaspec.comnih.gov

Table 4: Applications of SEM in RGD Peptide Research

| Application | System Studied | Key Observation | Reference |

| Cell Adhesion and Spreading | MC3T3-E1 cells on RGD-modified hydroxyapatite. | Visualized differences in cell attachment and morphology. | mdpi.com |

| Hydrogel Structure | Self-assembling RGD peptide hydrogels. | Characterized the formation of nanofibers and porous networks. | nih.gov |

| 3D Cell Culture | HeLa cells cultured in a peptide hydrogel scaffold. | Imaged 3D tumor-like cell growth and morphology. | researchgate.net |

| Peptide-Induced Damage | E. coli and S. aureus treated with antimicrobial peptides. | Revealed blisters, bubbles, and holes on the bacterial cell surface. | nih.gov |

Proteomic and Interactomic Approaches

To fully understand the biological role of Biotin-LC-GRGDS, it is essential to identify its molecular binding partners and downstream signaling targets. The biotin tag is specifically designed for this purpose, enabling affinity-based enrichment of the conjugate and its associated proteins. nih.gov

Proteomic and interactomic studies leverage the high affinity of the biotin tag for streptavidin. In a typical workflow, cells or cell lysates are incubated with Biotin-LC-GRGDS. The peptide, along with any proteins it has bound to (primarily integrins and associated complexes), is then "pulled down" or isolated from the mixture using streptavidin-coated beads. nih.gov The captured proteins are subsequently eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry. rsc.orgnih.gov

This approach allows for the identification of not only the direct integrin receptors (e.g., αvβ3, α5β1) but also other proteins that are part of the adhesion complex, such as talin, vinculin, and α-actinin. nih.govnih.gov Furthermore, by comparing the protein profiles of cells treated with Biotin-LC-GRGDS versus a control peptide, researchers can identify proteins whose interactions are specifically modulated by the RGD sequence. This can provide deep insights into the signaling pathways affected by the peptide, including those involving G-protein coupled receptors (GPCRs) and GTP-binding proteins that are often linked to integrin signaling. nih.govnih.gov

Table 5: Proteins Associated with RGD-Integrin Interactions

| Protein Name | Role/Function | Identification Method | Reference |

| Integrin αvβ3 | Direct receptor for RGD sequence. | Molecular dynamics simulation, various binding assays. | nih.govacs.org |

| Integrin α5β1 | Direct receptor for RGD sequence. | Competitive inhibition assays. | medchemexpress.com |

| Talin | Cytoskeletal protein linking integrins to actin. | Immunofluorescence, biochemical assays. | nih.gov |

| Vinculin | Component of focal adhesion plaques. | Microinjection of fluorescently labeled vinculin. | nih.gov |

| α-actinin | Component of focal adhesion plaques. | Microinjection of fluorescently labeled α-actinin. | nih.gov |

| Growth factor receptor-bound protein 2 (Grb2) | Adaptor protein involved in signal transduction. | Mass spectrometry-based proteomics. | proteomicsdb.org |

Identification of Intracellular Binding Partners (e.g., Caspases, Survivin)

The identification of intracellular proteins that interact with Biotin-LC-GRGDS can provide insights into its mechanism of action. While the primary targets of the RGD motif are cell surface integrins, the peptide can be internalized, leading to interactions with cytoplasmic or nuclear proteins. Techniques such as pull-down assays are instrumental in this context.

For instance, to identify binding partners, cell lysates can be incubated with Biotin-LC-GRGDS. The peptide and any bound proteins are then captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

While direct studies identifying caspases and survivin as binding partners for Biotin-LC-GRGDS are not prevalent, the principle has been demonstrated with other biotinylated peptide inhibitors. For example, biotinylated forms of caspase inhibitors, such as Biotin-DEVD-CHO, have been successfully used for the affinity purification and detection of active caspase-3 and -7 from cell lysates. nih.gov This approach highlights a methodology that could be applied to investigate whether Biotin-LC-GRGDS interacts with caspases, which are key mediators of apoptosis.

Survivin, an inhibitor of apoptosis protein that also plays a role in cell division, is another potential intracellular target of interest. nih.gov Peptides have been designed to interfere with survivin's functions, and a biotinylated version of such a peptide could be used to probe for a direct interaction. nih.govdovepress.com A hypothetical workflow to identify such interactions is outlined in Table 1.

Table 1: Hypothetical Workflow for Identifying Intracellular Binding Partners of Biotin-LC-GRGDS

| Step | Description | Purpose |

| 1. Cell Lysis | Cells of interest are lysed to release intracellular proteins. | To make potential binding partners accessible to the biotinylated peptide. |

| 2. Incubation | The cell lysate is incubated with Biotin-LC-GRGDS Trifluoroacetate (B77799). | To allow the formation of complexes between the peptide and its binding partners. |

| 3. Affinity Capture | Streptavidin-coated magnetic beads or resin is added to the lysate. | To specifically capture the biotinylated peptide-protein complexes. |

| 4. Washing | The beads are washed multiple times with buffer. | To remove non-specifically bound proteins, reducing background noise. |

| 5. Elution | The bound proteins are eluted from the beads. | To release the captured proteins for analysis. |

| 6. Protein Identification | The eluted proteins are identified using techniques like SDS-PAGE and mass spectrometry. | To determine the identity of the proteins that interact with Biotin-LC-GRGDS. |

Mass Spectrometric Mapping of Biotinylation Sites on Proteins

Beyond identifying binding partners, mass spectrometry can pinpoint the exact location of biotinylation on a target protein. This is crucial for understanding the interaction at a molecular level. After a biotinylated peptide conjugate like Biotin-LC-GRGDS is cross-linked to its binding partner, the complex is isolated and enzymatically digested into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgnih.gov

The biotin modification adds a specific mass to the modified amino acid residue, which can be detected by the mass spectrometer. Fragmentation of the biotinylated peptide in the mass spectrometer generates a unique pattern of fragment ions that allows for the precise identification of the modified amino acid. nih.gov This information can reveal the binding site of the peptide on the protein, providing valuable structural and functional insights. acs.orgnih.gov The general steps for mapping biotinylation sites are summarized in Table 2.

Table 2: General Workflow for Mass Spectrometric Mapping of Biotinylation Sites

| Step | Description | Key Consideration |

| 1. In Vitro/In Vivo Labeling | The biological system is treated with the biotinylated compound (e.g., Biotin-LC-GRGDS). | The concentration and incubation time should be optimized to achieve sufficient labeling without causing significant cellular stress. |

| 2. Protein Isolation | The protein of interest is isolated, often through affinity purification using the biotin tag. | Efficient enrichment of the biotinylated protein is crucial for successful identification of modification sites. |

| 3. Proteolytic Digestion | The isolated protein is digested into smaller peptides using an enzyme like trypsin. | The choice of enzyme can influence the coverage of the protein sequence. |

| 4. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. | The mass spectrometer must be capable of high-resolution measurements to accurately identify the mass shift caused by biotinylation. |

| 5. Data Analysis | Specialized software is used to search the mass spectrometry data against a protein database to identify the biotinylated peptides and the modified residues. | The software must be configured to consider the specific mass of the biotin tag and the potential for modification on various amino acid residues. |

Quantitative Cell-Based Functional Assays

To understand the biological effects of Biotin-LC-GRGDS, a variety of quantitative cell-based functional assays are employed. These assays can measure changes in cell health, gene expression, and specific cellular behaviors.

Cell Viability and Proliferation Assays (e.g., Colorimetric, Live/Dead Staining)

Cell viability and proliferation assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound. The RGD peptide sequence is known to influence cell adhesion, which can in turn affect cell survival and growth. cellgs.comnih.gov

Colorimetric Assays: Assays such as the MTT or XTT assay measure the metabolic activity of cells, which is often used as an indicator of cell viability. In these assays, a tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product, which can be quantified by spectrophotometry.

Luminescent Assays: The CellTiter-Glo® assay measures the amount of ATP present, which is a marker of metabolically active cells.

Live/Dead Staining: This method uses fluorescent dyes to differentiate between live and dead cells. For example, calcein-AM is a dye that is converted to a green fluorescent product by esterases in live cells, while a red fluorescent dye like ethidium (B1194527) homodimer-1 can only enter cells with compromised membranes (i.e., dead cells).

Studies on the effect of biotin on cell proliferation have shown that biotin deficiency can decrease the rate of thymidine (B127349) uptake, suggesting that cell proliferation is dependent on biotin. nih.gov

Gene Expression Analysis (e.g., qPCR, Immunostaining for vascular markers)

Given that the RGD sequence can modulate cell-matrix interactions that are crucial for angiogenesis, Biotin-LC-GRGDS may influence the expression of genes involved in vascular development. cellgs.comanaspec.com

Quantitative PCR (qPCR): This technique is used to measure the expression levels of specific genes. For example, after treating endothelial cells with Biotin-LC-GRGDS, RNA can be extracted, reverse-transcribed into cDNA, and then used as a template for qPCR to quantify the mRNA levels of vascular markers such as Vascular Endothelial Growth Factor (VEGF), von Willebrand Factor (vWF), or CD31. Research on biotin has indicated that it can affect the expression of a wide range of genes. nih.gov

Immunostaining: This technique uses antibodies to detect the presence and localization of specific proteins within cells or tissues. For instance, endothelial cells treated with Biotin-LC-GRGDS could be fixed and stained with antibodies against vascular markers. The intensity and distribution of the fluorescent signal can be quantified using microscopy and image analysis software.

Functional Assays for Specific Cellular Behaviors (e.g., Tubulogenesis, Wound Healing)

To directly assess the impact of Biotin-LC-GRGDS on complex cellular processes, functional assays that mimic biological events are employed.

Tubulogenesis Assay: This in vitro assay is used to evaluate the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. Endothelial cells are seeded onto a basement membrane extract, such as Matrigel®, and their ability to form networks of tubes is observed and quantified. The RGD peptide is known to influence this process. ibidi.com The effect of Biotin-LC-GRGDS on tube formation can be assessed by measuring parameters like the total tube length, the number of junctions, and the number of loops.

Wound Healing Assay: Also known as a scratch assay, this method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer of cells. The rate of wound closure can be monitored over time using microscopy. RGD-containing peptides have been shown to promote cell migration and wound healing. researchgate.netnih.gov The influence of Biotin-LC-GRGDS on cell migration can be quantified by measuring the change in the wound area over time.

Table 3: Common Functional Assays and Measured Parameters

| Assay | Purpose | Key Parameters Measured |

| Tubulogenesis Assay | To assess the ability of endothelial cells to form capillary-like structures. | Total tube length, number of junctions, number of loops, branching points. |

| Wound Healing (Scratch) Assay | To evaluate collective cell migration. | Rate of wound closure, change in wound area over time, cell migration speed. |

Q & A

Q. What computational tools predict the binding interface between GRGDS and integrin receptors?

- Answer: Use molecular dynamics (MD) simulations (e.g., GROMACS) to model the peptide-integrin complex. Validate predictions with alanine-scanning mutagenesis of the RGD motif and measure binding affinity changes via SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.